molecular formula C30H36N4O4 B1666710 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester CAS No. 119666-09-0

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester

Cat. No. B1666710
M. Wt: 516.6 g/mol
InChI Key: SCUPIRGJNHINID-UHFFFAOYSA-N
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Description

Ahc 52 is a biochemical.

Scientific Research Applications

Enzymatic Hydrolysis and Stereochemistry

  • A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in hydrolyzing derivatives of 1,4-dihydropyridine, a structurally related compound. This research found that the ester's structure, including methyl ester groups, influences enzymatic hydrolysis, offering insights into chiral synthesis methods (Sobolev et al., 2002).

Chemical Rearrangements

  • Kim (1986) examined the rearrangements of a similar 1,4-dihydropyridine derivative under different conditions. This study contributes to understanding the chemical behavior and potential transformations of pyridine derivatives (Kim, 1986).

Cytochrome P-450-Catalyzed Reactions

  • Research by Guengerich et al. (1988) investigated the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters, closely related to the compound . This study provides insights into the metabolic processing of pyridine derivatives (Guengerich et al., 1988).

Structural Analysis and Synthesis

  • A study by Meskini et al. (2011) focused on the structural analysis of a β-amino dicarbonyl compound similar to the specified chemical. This research contributes to the understanding of molecular structures and potential applications in ligand design (Meskini et al., 2011).

Novel Derivatives and Anticancer Activity

  • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, structurally related to the compound , and evaluated their anticancer and anti-5-lipoxygenase activities. This study demonstrates the potential of similar compounds in therapeutic applications (Rahmouni et al., 2016).

Impurities in Pharmaceutical Synthesis

  • Research by Wu Pi-y (2014) involved the synthesis of impurities in bulk drugs related to Felodipine, a compound sharing a similar dihydropyridine structure. This work is crucial for quality control in pharmaceutical production (Wu Pi-y, 2014).

properties

CAS RN

119666-09-0

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester

Molecular Formula

C30H36N4O4

Molecular Weight

516.6 g/mol

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H36N4O4/c1-19(2)28-26(23-14-10-11-15-34(23)32-28)27-24(29(35)37-6)20(3)31-21(4)25(27)30(36)38-17-16-33(5)18-22-12-8-7-9-13-22/h7-15,19,27,31H,16-18H2,1-6H3

InChI Key

SCUPIRGJNHINID-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHC 52
AHC-52
methyl 2-(N-benzyl-N-methylamino)ethyl-2,6-dimethyl-4-(2-isopropylpyrazolo(1,5-a)pyridine-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Reactant of Route 2
Reactant of Route 2
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Reactant of Route 3
Reactant of Route 3
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Reactant of Route 6
Reactant of Route 6
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester

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